molecular formula C18H10BrN3O5 B15213856 N-(2-(2-Bromophenyl)benzo[d]oxazol-5-yl)-5-nitrofuran-2-carboxamide

N-(2-(2-Bromophenyl)benzo[d]oxazol-5-yl)-5-nitrofuran-2-carboxamide

Cat. No.: B15213856
M. Wt: 428.2 g/mol
InChI Key: CLQNPWAFTIOGAU-UHFFFAOYSA-N
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Description

N-(2-(2-Bromophenyl)benzo[d]oxazol-5-yl)-5-nitrofuran-2-carboxamide is a complex organic compound that belongs to the class of benzoxazole derivatives. Benzoxazole derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound, in particular, features a bromophenyl group, a nitrofuran moiety, and a carboxamide functional group, making it a unique and potentially valuable molecule for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-Bromophenyl)benzo[d]oxazol-5-yl)-5-nitrofuran-2-carboxamide typically involves multiple steps, including electrophilic substitution, cyclization, reduction, and amide formation. The starting materials often include ortho-aminophenol and heptafluoro-2-iodopropane. The reaction conditions may involve heating the mixture in the presence of a base such as sodium hydroxide and using solvents like acetone .

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-Bromophenyl)benzo[d]oxazol-5-yl)-5-nitrofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The nitrofuran moiety can be oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products Formed

    Oxidation: Products may include oxidized derivatives of the nitrofuran moiety.

    Reduction: The major product would be the corresponding amine derivative.

    Substitution: Substituted benzoxazole derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-(2-Bromophenyl)benzo[d]oxazol-5-yl)-5-nitrofuran-2-carboxamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its biological activities.

Mechanism of Action

The mechanism of action of N-(2-(2-Bromophenyl)benzo[d]oxazol-5-yl)-5-nitrofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-(2-Bromophenyl)benzo[d]oxazol-5-yl)-5-nitrofuran-2-carboxamide is unique due to the combination of the bromophenyl, benzoxazole, and nitrofuran groups within a single molecule

Properties

Molecular Formula

C18H10BrN3O5

Molecular Weight

428.2 g/mol

IUPAC Name

N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-5-nitrofuran-2-carboxamide

InChI

InChI=1S/C18H10BrN3O5/c19-12-4-2-1-3-11(12)18-21-13-9-10(5-6-14(13)27-18)20-17(23)15-7-8-16(26-15)22(24)25/h1-9H,(H,20,23)

InChI Key

CLQNPWAFTIOGAU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NC3=C(O2)C=CC(=C3)NC(=O)C4=CC=C(O4)[N+](=O)[O-])Br

Origin of Product

United States

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